1-Nitroso-4-acetyl-3,5-dimethylpiperazine, cis-
Description
1-Nitroso-3,5-dimethylpiperazine
1-Methanesulfonyl-3,5-dimethylpiperazine
- Molecular formula : C₇H₁₆N₂O₂S
- Key differences : Replaces the nitroso group with a methanesulfonyl moiety, enhancing metabolic stability and reducing mutagenic potential.
Acylated Piperazine Derivatives (Patent Examples)
- Structural theme : Acyl groups (e.g., 2-(3-chloro-4-fluorophenoxy)acetyl) at position 1 improve binding affinity to inflammatory mediators, as seen in anti-inflammatory agents.
Properties
CAS No. |
77267-13-1 |
|---|---|
Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-[(2R,6S)-2,6-dimethyl-4-nitrosopiperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H15N3O2/c1-6-4-10(9-13)5-7(2)11(6)8(3)12/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
VRSAQOMEXLWLBL-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)C)C)N=O |
Canonical SMILES |
CC1CN(CC(N1C(=O)C)C)N=O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- cis-3,5-Dimethylpiperazine is synthesized or procured as the core scaffold. This compound can be prepared via selective methylation of piperazine or by ring closure methods involving substituted diamines.
- Protecting groups such as tert-butyl carbamate derivatives (e.g., tert-butyl 3,5-dimethylpiperazine-1-carboxylate) are often used to control regioselectivity during functionalization steps.
Acetylation at the 4-Position
- The acetyl group introduction is typically achieved by acetylation reactions using acetyl chloride or acetic anhydride under controlled conditions.
- The reaction is performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane, often in the presence of a base like potassium carbonate to neutralize generated acid.
- Temperature control (room temperature to moderate heating) ensures selective acetylation without overreaction.
Nitrosation of Piperazine Nitrogen
- Nitrosation is carried out by treating the acetylated piperazine with sodium nitrite (NaNO2) in an acidic aqueous medium, typically at low temperatures (6–20 °C) to avoid side reactions.
- The reaction proceeds via formation of nitrous acid in situ, which reacts with the secondary amine nitrogen to form the 1-nitroso derivative .
- The pH is carefully controlled (around 6–7) during nitrosation to maximize yield and selectivity.
- After nitrosation, the reaction mixture is often extracted with organic solvents such as chloroform to isolate the nitroso compound.
Purification and Isolation
- The crude product is purified by vacuum distillation or column chromatography to separate the desired 1-nitroso-4-acetyl-3,5-dimethylpiperazine, cis- from by-products such as dinitroso derivatives or unreacted starting materials.
- Typical distillation conditions involve reduced pressure (3–6 mm Hg) and temperatures around 88–110 °C depending on the compound’s volatility.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetylation | Acetyl chloride or acetic anhydride, K2CO3, DMF | 20–50 | Neutral | 85–95 | Base neutralizes HCl; reaction monitored by TLC or NMR |
| Nitrosation | Sodium nitrite, acidic aqueous medium (HCl or HCOOH) | 6–20 | 6–7 | 70–83 | Slow addition of NaNO2 solution; maintain low temperature to avoid over-nitrosation |
| Extraction | Chloroform or dichloromethane | Ambient | N/A | N/A | Multiple extractions to maximize recovery |
| Purification | Vacuum distillation or silica gel chromatography | 88–110 (vacuum) | N/A | N/A | Distillation under reduced pressure to isolate pure nitroso compound |
Research Findings and Notes
- The nitrosation of piperazine derivatives is sensitive to reaction conditions; controlling temperature and pH is critical to avoid formation of undesired dinitroso compounds.
- Methyl substituents at 3,5-positions influence the stereochemistry and reactivity, favoring the cis-isomer for selective functionalization.
- The acetyl group at the 4-position stabilizes the molecule and modulates its biological activity, as seen in related carcinogenicity studies of nitroso-piperazines.
- The nitroso group is introduced without isolating intermediates in some protocols, performing nitrosation directly on acetylated piperazine in a one-pot manner to improve efficiency.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Outcome/Remarks |
|---|---|---|---|
| Starting Material | cis-3,5-dimethylpiperazine | Purity and stereochemistry | Essential for selective acetylation |
| Acetylation | Acetyl chloride or acetic anhydride, K2CO3, DMF | Temperature 20–50 °C, neutral pH | High yield acetylation at 4-position |
| Nitrosation | NaNO2 in acidic aqueous medium | Temperature 6–20 °C, pH 6–7 | Selective 1-nitroso formation |
| Extraction & Purification | Chloroform extraction, vacuum distillation | Reduced pressure distillation | Isolation of pure 1-nitroso-4-acetyl derivative |
Chemical Reactions Analysis
Types of Reactions
1-Nitroso-4-acetyl-3,5-dimethylpiperazine, cis- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitroso group can be reduced to an amine (-NH2) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
Oxidation: 1-Nitro-4-acetyl-3,5-dimethylpiperazine.
Reduction: 1-Amino-4-acetyl-3,5-dimethylpiperazine.
Substitution: 1-Nitroso-4-methoxy-3,5-dimethylpiperazine.
Scientific Research Applications
1-Nitroso-4-acetyl-3,5-dimethylpiperazine, cis- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitroso-4-acetyl-3,5-dimethylpiperazine, cis- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The acetyl and methyl groups enhance carcinogenic potency compared to non-C-methylated analogs, which are weakly or non-carcinogenic .
- The 4-acetyl derivative uniquely targets the esophagus, while DMNP and TMNP induce hematological malignancies. The 4-benzoyl variant exhibits reduced activity, likely due to steric hindrance or metabolic stability differences .
- The cis configuration of the acetyl group may influence tissue specificity, though explicit isomer comparisons (cis vs.
Structural and Functional Comparisons
1-Nitroso-3,5-dimethylpiperazine (DMNP)
- Structure : Lacks the 4-acetyl group but retains methyl groups at positions 3 and 3.
- Activity: Causes rapid-onset lymphomas and leukemias, suggesting methyl groups at positions 3 and 5 are sufficient for hematological carcinogenesis .
1-Nitroso-4-benzoyl-3,5-dimethylpiperazine
- Structure : Bulkier benzoyl group at position 3.
- Activity: Weak carcinogen with delayed tumor onset, indicating steric or electronic effects reduce reactivity .
Polymer Derivatives
PTDP, with a para-linked phenyl ring, exhibits a 1.5× larger persistence length (70 Å) than PPDP (30–50 Å), demonstrating that substituent orientation significantly affects chain stiffness . This principle may extrapolate to nitroso compounds, where substituent position influences metabolic activation or DNA adduct formation.
Isomer-Specific Effects
For the target compound, the cis configuration of the acetyl group may optimize steric alignment for enzymatic activation or DNA binding, explaining its esophageal specificity.
Mechanistic and Toxicological Insights
- Metabolic Activation: N-Nitroso compounds are pro-carcinogens requiring metabolic conversion to reactive electrophiles (e.g., diazonium ions) that alkylate DNA. The acetyl group in the target compound may facilitate this process via cytochrome P450-mediated oxidation .
- Tissue Specificity : Esophageal targeting by the 4-acetyl derivative contrasts with the hematological effects of DMNP and TMNP. This may reflect differences in tissue-specific metabolism or absorption kinetics.
Biological Activity
1-Nitroso-4-acetyl-3,5-dimethylpiperazine, cis- is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₅N₃O₂. It belongs to the class of nitroso compounds, which are known for their significant biological activities, particularly in mutagenicity and carcinogenicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential health implications, and relevant research findings.
Chemical Structure and Properties
The structure of 1-nitroso-4-acetyl-3,5-dimethylpiperazine features a piperazine ring with an acetyl group and a nitroso group. This configuration contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₃O₂ |
| Molecular Weight | 185.22 g/mol |
| Chemical Structure | Structure |
Mutagenicity and Carcinogenicity
Research indicates that nitroso compounds like 1-nitroso-4-acetyl-3,5-dimethylpiperazine can exhibit genotoxic effects. Studies have shown that similar compounds are associated with mutagenic activities in various biological systems. For instance, a study on derivatives of nitrosopiperazines demonstrated their carcinogenic potential in Fischer 344 rats when administered in controlled doses .
The biological activity of nitroso compounds often involves the formation of reactive nitrogen species (RNS), which can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to oxidative stress and DNA damage, contributing to mutagenesis and carcinogenesis. The compound's ability to form nitrosamines—a class of potent carcinogens—further underscores its potential health risks .
Case Studies
- Carcinogenic Studies in Rats : A pivotal study evaluated the carcinogenic effects of various mononitrosopiperazines on female Fischer 344 rats. The results indicated that these compounds could induce tumors, emphasizing the need for caution regarding exposure to similar nitroso derivatives .
- Mutagenicity Assays : In vitro assays using Chinese hamster lung cells demonstrated that certain heterocyclic amines required metabolic activation to exhibit mutagenic effects. This finding is relevant for understanding the conditions under which 1-nitroso-4-acetyl-3,5-dimethylpiperazine may become biologically active .
Interaction Studies
Interaction studies involving 1-nitroso-4-acetyl-3,5-dimethylpiperazine focus on its effects on various biological systems. The compound has been shown to interact with cellular pathways involved in apoptosis and cell proliferation, suggesting potential therapeutic applications as well as risks associated with its use.
Comparative Analysis with Similar Compounds
The following table compares 1-nitroso-4-acetyl-3,5-dimethylpiperazine with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Nitrosopiperidine | Piperidine ring with a nitroso group | Known for neurotoxic effects |
| 4-Acetyl-3-methylpiperazine | Similar piperazine structure without nitroso | Less toxic but retains some biological activity |
| Nitrosodimethylamine | Dimethylamine derivative with nitroso | Highly carcinogenic and studied extensively |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for cis-1-Nitroso-4-acetyl-3,5-dimethylpiperazine in academic research?
- Methodological Answer : Synthesis typically involves nitrosation of the parent piperazine derivative under controlled conditions. For example, nitrosation reactions often use sodium nitrite in acidic media (e.g., HCl) at 0–5°C to minimize side reactions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the cis isomer. Reaction progress should be monitored by TLC or HPLC. If stereoselectivity is low, chiral resolution techniques (e.g., chiral HPLC) may be required .
Q. How should researchers handle and store cis-1-Nitroso-4-acetyl-3,5-dimethylpiperazine to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to light and moisture, as nitroso compounds are often light-sensitive and hydrolytically unstable .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats, safety goggles). Avoid contact with oxidizers (e.g., peroxides) due to potential exothermic reactions .
Q. What analytical techniques are suitable for characterizing purity and structure?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile derivatives.
- Structural Confirmation :
- NMR : H/C NMR to confirm stereochemistry (cis vs. trans) and nitroso group placement.
- IR : Detect characteristic N=O stretching (~1500 cm).
- XRD : Single-crystal X-ray diffraction for absolute configuration determination .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the nitroso group in this compound?
- Methodological Answer :
- Use density functional theory (DFT) to calculate nitroso group electrophilicity (e.g., Fukui indices) and reaction pathways (e.g., [4+2] cycloadditions).
- Compare computational results with experimental kinetic data (e.g., UV-Vis monitoring of nitroso dimerization) to validate models. Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is standard .
Q. What strategies resolve contradictions in reported thermodynamic data for nitroso-piperazine derivatives?
- Methodological Answer :
- Cross-validate data using multiple techniques (e.g., DSC for melting points vs. computational predictions).
- Re-evaluate experimental conditions (e.g., solvent polarity, heating rates) that may affect measurements.
- Publish raw datasets with error margins to facilitate meta-analyses .
Q. How can stereoselective synthesis of the cis isomer be optimized?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to induce stereocontrol during nitrosation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may favor cis geometry via stabilizing transition states.
- In Situ Monitoring : Use real-time Raman spectroscopy to track isomer ratios and adjust reaction parameters dynamically .
Key Considerations for Experimental Design
- Safety Protocols : Prioritize engineering controls (e.g., fume hoods) over PPE alone due to irritant properties .
- Data Reproducibility : Document batch-specific variations (e.g., solvent purity, humidity) that impact nitroso group stability .
- Ethical Reporting : Disclose synthetic yields, byproducts, and failed attempts to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
